molecular formula C23H20N4O2S B11666357 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11666357
M. Wt: 416.5 g/mol
InChI Key: QYWPIEGNAPREKQ-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide (CAS: 304449-48-7) is a benzimidazole-derived hydrazide characterized by a benzyl-substituted benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety. The (E)-configured imine functionality connects the hydrazide to a 2-hydroxyphenyl group . This compound is synthesized through condensation reactions between 2-(1-benzyl-1H-benzimidazol-2-ylthio)acetohydrazide and 2-hydroxybenzaldehyde, followed by purification via recrystallization . Its structure is confirmed using FT-IR, NMR spectroscopy, and X-ray crystallography, with the (E)-configuration critical for its molecular interactions .

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H20N4O2S/c28-21-13-7-4-10-18(21)14-24-26-22(29)16-30-23-25-19-11-5-6-12-20(19)27(23)15-17-8-2-1-3-9-17/h1-14,28H,15-16H2,(H,26,29)/b24-14+

InChI Key

QYWPIEGNAPREKQ-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate aldehyde under reflux conditions in the presence of ethanol. The resulting intermediate is then reacted with hydrazine hydrate to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as acids or bases.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzimidazole and Aromatic Moieties

A. Benzimidazole Substituents

  • Ethyl vs. The ethyl derivative’s 3-hydroxyphenyl group also alters hydrogen-bonding patterns compared to the target’s 2-hydroxyphenyl substituent .
  • Benzyloxy vs. Hydroxy Groups :
    In 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide, the 4-benzyloxy group introduces lipophilicity and steric hindrance, contrasting with the target’s 2-hydroxyphenyl group, which facilitates stronger hydrogen bonding .

B. Aromatic Aldehyde Components

  • 2-Hydroxyacetophenone vs. o-Vanillin: Compounds (I) and (II) from and , synthesized using 2-hydroxyacetophenone and o-vanillin (2-hydroxy-3-methoxybenzaldehyde), respectively, demonstrate how electron-donating groups (e.g., methoxy in o-vanillin) enhance resonance stabilization.
  • Furan vs. Phenyl Rings: Replacing the 2-hydroxyphenyl with a furan-2-yl-methylidene group (as in ) introduces a heteroaromatic system, altering electronic properties and bioavailability. The furan’s oxygen atom may engage in weaker hydrogen bonding compared to the phenolic -OH group .
Hydrogen Bonding and Crystal Packing

The 2-hydroxyphenyl group in the target compound forms robust O-H···N hydrogen bonds with the imine nitrogen, as seen in similar structures (). In contrast, methoxy or methyl substituents (e.g., and ) participate in weaker C-H···O interactions, affecting crystal packing and solubility .

Biological Activity

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a derivative of benzimidazole and hydrazide, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4O2SC_{23}H_{20}N_4O_2S with a molecular weight of 420.50 g/mol. The structure features a benzimidazole ring, a hydrazide moiety, and a hydroxyl-substituted phenyl group, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, studies have reported the synthesis of related benzimidazole derivatives that showed effective inhibition against Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Target CompoundStaphylococcus aureusTBD
Target CompoundEscherichia coliTBD

Note: TBD indicates that specific MIC values for the target compound were not available in the reviewed literature.

Antifungal Activity

Similar compounds have also demonstrated antifungal activity. For instance, derivatives containing the benzimidazole scaffold have been tested against fungi such as Candida albicans and Aspergillus niger, showing promising results.

Table 2: Antifungal Activity of Related Compounds

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
Compound CCandida albicans64 µg/mL
Compound DAspergillus niger32 µg/mL
Target CompoundCandida albicansTBD
Target CompoundAspergillus nigerTBD

Anticancer Activity

The anticancer potential of compounds similar to the target compound has been explored extensively. For example, some studies have highlighted the ability of benzimidazole derivatives to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:
A study investigated the effects of a benzimidazole-based hydrazide on breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis and significantly reduced cell viability at concentrations as low as 10 µM.

Table 3: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)
Compound EMCF-710 µM
Compound FA549 (Lung Cancer)15 µM
Target CompoundMCF-7TBD
Target CompoundA549TBD

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interference with Fungal Membrane Integrity: The presence of sulfur in the structure may enhance membrane permeability in fungal cells.
  • Induction of Apoptosis in Cancer Cells: The hydrazide moiety is known to interact with cellular pathways leading to programmed cell death.

Q & A

Q. Critical Parameters :

  • Temperature : Reflux conditions (~80–100°C) are essential for complete conversion .
  • Solvent Choice : Polar solvents (ethanol, methanol) improve solubility and reaction efficiency .
  • pH Control : Acidic conditions stabilize intermediates during hydrazone formation .

Basic: How is structural characterization performed for this compound?

Answer:
A combination of spectroscopic and analytical methods is used:

  • NMR Spectroscopy : Confirms the presence of hydrazone (C=N peak at ~160 ppm in 13C^{13}\text{C} NMR) and benzimidazole protons (aromatic region in 1H^{1}\text{H} NMR) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ~420–450 g/mol for analogs) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3200 cm1^{-1} for hydrazide) .

Q. Data Contradiction Resolution :

  • Use X-ray crystallography to resolve ambiguities in stereochemistry (e.g., E/Z configuration of the hydrazone group) .

Advanced: What experimental strategies are used to investigate its biological activity?

Answer:

  • Target Identification :
    • Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays for anticancer potential) .
    • Receptor Binding Studies : Radioligand displacement assays to evaluate affinity for GPCRs or nuclear receptors .
  • Cellular Models :
    • MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., IC50_{50} values for structure-activity comparisons) .
    • ROS Detection : Measure antioxidant activity using DCFH-DA probes in inflammatory models .

Key Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .

Advanced: How can computational methods optimize its bioactivity?

Answer:

  • Molecular Docking : Predict binding modes to targets like tubulin (PDB ID: 1SA0) or COX-2 (PDB ID: 5KIR) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP <5 for improved solubility) .

Validation : Cross-check computational results with mutagenesis studies (e.g., alanine scanning for critical binding residues) .

Advanced: How to resolve contradictions in reported biological data?

Answer:
Discrepancies (e.g., varying IC50_{50} values across studies) may arise from:

  • Assay Conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .
  • Purity Issues : Confirm compound purity (>95%) via HPLC and elemental analysis .
  • Structural Confounders : Test analogs to isolate the effect of specific substituents (e.g., hydroxyl vs. methoxy groups) .

Example : If anti-inflammatory activity conflicts, compare ROS scavenging in RAW264.7 macrophages vs. in vivo models .

Basic: What are common pitfalls in synthesizing analogs of this compound?

Answer:

  • Hydrazone Isomerization : E/Z isomerization during storage; monitor via 1H^{1}\text{H} NMR (allylic coupling for E-configuration) .
  • Byproduct Formation : Use TLC (chloroform:methanol, 7:3) to detect side products and optimize reaction time .
  • Low Yields : Pre-activate intermediates (e.g., EDCI/HOBt for amide coupling) to improve efficiency .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

Scaffold Modification :

  • Vary the benzyl group (e.g., 4-chloro vs. 4-methyl) to assess steric effects .
  • Replace the hydroxylphenyl group with nitro or methoxy substituents .

Pharmacophore Mapping : Identify critical groups (e.g., sulfanyl for hydrogen bonding) via fragment-based deletion .

Biological Testing : Screen analogs against a panel of targets (e.g., kinases, microbial strains) to map selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.